3,8-Diamino-6-phenylphenanthridine

Catalog No.
S598834
CAS No.
52009-64-0
M.F
C19H15N3
M. Wt
285.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Diamino-6-phenylphenanthridine

CAS Number

52009-64-0

Product Name

3,8-Diamino-6-phenylphenanthridine

IUPAC Name

6-phenylphenanthridine-3,8-diamine

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2

InChI Key

CPNAVTYCORRLMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N

Synonyms

3,8-DAPP, 3,8-diamino-6-phenyl-phenanthridine, 3,8-diamino-6-phenylphenanthridine

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N

Synthesis of Functional Materials:

  • 3,8-Diamino-6-phenylphenanthridine (DAP) is a phenyl-phenanthridine dye with a large π-conjugated structure and strong luminescence. [, ] This makes it a valuable building block for the synthesis of various functional materials, including:
    • Rigid polyamides: DAP can be incorporated into the polymer backbone of polyamides, leading to materials with improved thermal stability and mechanical properties. []
    • Fluorescent probes: Due to its luminescent properties, DAP can be used to create fluorescent probes for various applications, such as bioimaging and sensing. []

DNA Interactions:

  • DAP has been shown to intercalate with DNA, meaning it can insert itself between the base pairs of the DNA double helix. [] This interaction makes DAP a potential tool for:
    • Studying DNA structure and function: By understanding how DAP interacts with DNA, researchers can gain insights into the structure and function of DNA itself. []
    • Developing DNA-targeting drugs: The ability of DAP to bind to DNA suggests potential applications in the development of drugs that target specific DNA sequences. []

Chromatographic Separation:

  • DAP can be used as a chromatographic affinity ligand for the specific separation and purification of supercoiled plasmid DNA (pDNA). [] This application relies on the ability of DAP to selectively bind to supercoiled pDNA, allowing for its separation from other types of DNA molecules.

Biological Activity Exploration:

  • DAP has been investigated for its anti-tumor and anti-viral properties. [] While the research is still ongoing, these potential applications highlight the ongoing exploration of DAP's biological activity.

3,8-Diamino-6-phenylphenanthridine is an organic compound with the molecular formula C19H15N3. It features a phenanthridine core structure, which is characterized by three fused aromatic rings. The compound contains two amino groups at the 3 and 8 positions and a phenyl group at the 6 position, contributing to its unique chemical properties. This structure allows for potential applications in various fields, particularly in materials science and medicinal chemistry due to its ability to form rigid polyamides and its biological activity against tumors and viruses .

The mechanism of action for 3,8-Diamino-6-phenylphenanthridine is not fully understood. However, research suggests it has potential anti-tumor and anti-viral properties []. Studies have shown that small organic molecules like this can bind to DNA through non-specific interactions along the DNA exterior, potentially affecting cellular processes []. Further research is needed to elucidate the specific mechanisms behind its biological activity.

Due to its functional groups. Notably, the amino groups can engage in nucleophilic substitutions, allowing for the modification of the compound to create derivatives with enhanced properties. Additionally, it can undergo polymerization reactions to form polyamides, which are known for their strength and thermal stability. The compound's reactivity is also influenced by its aromatic nature, enabling electrophilic substitutions that can modify the phenyl group or other positions on the phenanthridine ring .

Research indicates that 3,8-diamino-6-phenylphenanthridine exhibits significant biological activities, particularly anti-tumor and anti-viral properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and may act against viral infections, making it a candidate for further pharmacological development. The compound's ability to interact with biological macromolecules suggests potential mechanisms of action that warrant additional investigation .

The synthesis of 3,8-diamino-6-phenylphenanthridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate anilines or phenols with intermediates derived from phenanthridine. Another approach utilizes polymerization techniques to incorporate the compound into larger macromolecular structures, such as polyketanils or polyamides. These methods allow for the production of high-purity compounds suitable for research and industrial applications .

3,8-Diamino-6-phenylphenanthridine has several applications across different fields:

  • Materials Science: Used in the synthesis of rigid polyamides that exhibit high thermal stability and mechanical strength.
  • Pharmaceuticals: Investigated for its anti-tumor and anti-viral properties, making it a potential candidate for drug development.
  • Organic Electronics: Explored as a component in organic semiconductors due to its conjugated structure which may enhance electronic properties .

Interaction studies involving 3,8-diamino-6-phenylphenanthridine focus on its binding affinities with various biomolecules. Research has shown that this compound can interact with DNA and proteins, potentially leading to alterations in cellular processes. These interactions are crucial for understanding its mechanism of action as an anti-cancer agent and could inform future therapeutic strategies .

Several compounds share structural similarities with 3,8-diamino-6-phenylphenanthridine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
6-AminoquinolineAromatic ringsExhibits different biological activity
PhenanthridineCore structureLacks amino substituents; primarily studied for fluorescence
1,8-DiaminonaphthaleneTwo amino groupsDifferent ring system; used in dye synthesis
9-AminoacridineAmino substitutionKnown for anti-cancer properties; different core structure

The uniqueness of 3,8-diamino-6-phenylphenanthridine lies in its specific arrangement of amino groups and phenyl substituents on the phenanthridine backbone, which contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52009-64-0

Wikipedia

6-Phenylphenanthridine-3,8-diamine

Dates

Modify: 2023-09-14

Explore Compound Types